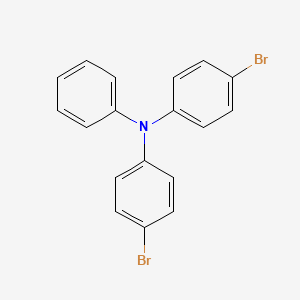

4-Bromo-N-(4-bromophenyl)-N-phenylaniline

Übersicht

Beschreibung

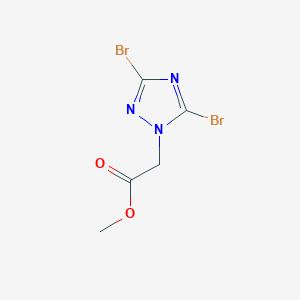

The compound “4-Bromo-N-(4-bromophenyl)-N-phenylaniline” is a dibrominated diphenyl amine derivative . It was first synthesized by Galatis & Megaloikonomos in 1934 via the direct bromination of diphenylamine . The structure was corroborated by Crounse & Raiford in 1945 in their study of the hydrolysis of the benzoyl derivative .

Synthesis Analysis

The compound was first synthesized by the direct bromination of diphenylamine . More recently, halogenated diphenylamines have been prepared by copper-catalyzed coupling reactions .Molecular Structure Analysis

The molecule is characterized by a “propeller blade” disposition of the benzene rings about the bridging nitrogen atom . There is no intermolecular hydrogen bonding, although there are significant intermolecular Br···Br contacts .Physical And Chemical Properties Analysis

The compound has a molecular weight of 459.2 g/mol . It has a density of 1.4±0.1 g/cm³, a boiling point of 517.9±45.0 °C at 760 mmHg, and a flash point of 267.0±28.7 °C . It has 1 hydrogen bond acceptor, 0 hydrogen bond donors, and 6 freely rotating bonds .Wissenschaftliche Forschungsanwendungen

Organic Electronics

4,4’-Dibromotriphenylamine: is utilized as a hole transport material in the fabrication of organic electronic devices . Its molecular structure allows for efficient charge carrier mobility, making it an integral component in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

Polymer Synthesis

This compound serves as a building block for polytriarylamine , a polymer known for its good thermal stability and electrical conductivity . It’s used in creating conductive polymers for applications such as antistatic coatings and printed electronic circuits.

Wirkmechanismus

Target of Action

4,4’-Dibromotriphenylamine, also known as 4-Bromo-N-(4-bromophenyl)-N-phenylaniline, is primarily used as a hole transport material in the field of semiconductors . The compound’s primary targets are the semiconductor devices where it facilitates the movement of positive charge carriers (holes).

Mode of Action

In the context of semiconductors, 4,4’-Dibromotriphenylamine acts as a hole transport material. It interacts with its targets by facilitating the movement of holes, which are essentially spaces in an atom’s valence band where an electron could exist. When an electron moves from a valence band to a conduction band, it leaves a hole behind. 4,4’-Dibromotriphenylamine aids in the movement of these holes, thereby contributing to the overall electrical conductivity of the semiconductor .

Biochemical Pathways

As a hole transport material, 4,4’-Dibromotriphenylamine doesn’t directly participate in biochemical pathways. Instead, it plays a crucial role in the electronic pathways within semiconductor devices. By facilitating the movement of holes, it influences the flow of electric current and the overall performance of the device .

Pharmacokinetics

For instance, its ability to distribute throughout a device and facilitate hole transport is a key aspect of its function .

Result of Action

The primary result of 4,4’-Dibromotriphenylamine’s action is the improved performance of semiconductor devices. By effectively transporting holes, it enhances the electrical conductivity of the device, which can lead to more efficient operation of electronic devices .

Action Environment

The action of 4,4’-Dibromotriphenylamine is influenced by various environmental factors within the semiconductor device, such as temperature, electric field, and the presence of other materials. For instance, its hole transport efficiency can be affected by temperature changes. Moreover, its stability and efficacy can be influenced by the manufacturing process and the specific design of the semiconductor device .

Eigenschaften

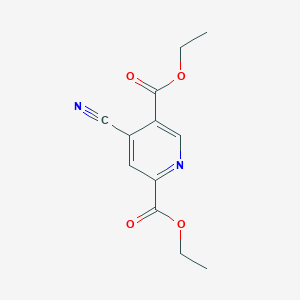

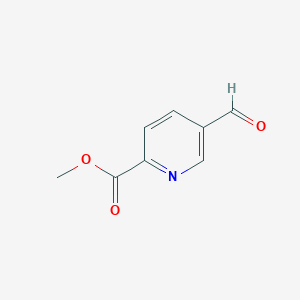

IUPAC Name |

4-bromo-N-(4-bromophenyl)-N-phenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13Br2N/c19-14-6-10-17(11-7-14)21(16-4-2-1-3-5-16)18-12-8-15(20)9-13-18/h1-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIGVOJUDEQXKII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50544606 | |

| Record name | 4-Bromo-N-(4-bromophenyl)-N-phenylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50544606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-N-(4-bromophenyl)-N-phenylaniline | |

CAS RN |

81090-53-1 | |

| Record name | 4-Bromo-N-(4-bromophenyl)-N-phenylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50544606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-Dibromotriphenylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Can 4,4'-Dibromotriphenylamine be utilized in the synthesis of polymers, and if so, what are the properties of the resulting materials?

A1: Yes, 4,4'-Dibromotriphenylamine serves as a valuable building block in polymer synthesis. [, ] It readily participates in Suzuki polycondensation reactions, where its bromine atoms act as reactive sites for coupling with boronic acid derivatives. This reaction allows the incorporation of 4,4'-Dibromotriphenylamine into the polymer backbone, influencing the final material's properties. For instance, when reacted with appropriate co-monomers, it yields conjugated polymers exhibiting bright red colors and solubility in common organic solvents. [] These characteristics make such polymers potentially useful in organic electronics and optoelectronic devices.

Q2: How does 4,4'-Dibromotriphenylamine interact with methylammonium lead iodide (MAPbI3), and what impact does this interaction have on perovskite solar cell performance?

A2: Research indicates that 4,4'-Dibromotriphenylamine can interact with MAPbI3 through a combination of Lewis acid-base interactions and cation-π interactions. [] This interaction forms a protective layer on the perovskite surface, effectively passivating it. As a result, the thermal and moisture stability of MAPbI3-based perovskite solar cells is significantly improved. This protection arises from the suppressed escape of iodide and methylamine, even at elevated temperatures and humidity. [] The passivation also contributes to enhanced power conversion efficiency, demonstrating the potential of 4,4'-Dibromotriphenylamine as a post-treatment agent for perovskite solar cells.

Q3: Can 4,4'-Dibromotriphenylamine undergo dimerization reactions, and what are the conditions and products of such reactions?

A3: Yes, 4,4'-Dibromotriphenylamine can be dimerized in the presence of Tungsten hexachloride (WCl6). [] This reaction proceeds through a mechanism involving electron transfer and the formation of a radical cation intermediate. Hydrolysis of the reaction mixture yields N,N,N',N'-tetrakis(4-bromophenyl)-[1,1'-biphenyl]-4,4'-diamine, the dimerization product, with a yield of 60%. [] This reaction highlights the versatility of 4,4'-Dibromotriphenylamine as a starting material for synthesizing more complex molecules with potentially useful properties.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,6-Dichlorothieno[2,3-b]pyridine](/img/structure/B1317596.png)